3-Ethyl-1-isobutylpiperidin-4-ol
Overview
Description
3-Ethyl-1-isobutylpiperidin-4-ol is a useful research compound. Its molecular formula is C11H23NO and its molecular weight is 185.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
3-Ethyl-1-isobutylpiperidin-4-ol is a derivative of piperidine . Piperidine derivatives have been found to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . One of the primary targets of this compound is the chemokine receptor CCR5 . This receptor, belonging to the seven transmembrane G-protein coupled receptor family, has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, potentially blocking its function . This interaction is believed to be facilitated by a strong salt-bridge interaction, anchored by a basic nitrogen atom present in the structure of this compound . The blockade of the CCR5 receptor can prevent HIV-1 infections .
Biochemical Pathways
Given its interaction with the ccr5 receptor, it is likely that it affects the pathways related to hiv-1 entry into cells .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for designing drugs , suggesting that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential ability to block the CCR5 receptor, thereby preventing HIV-1 entry into cells . This could potentially slow the progression of HIV-1 infections .
Biochemical Analysis
Biochemical Properties
3-Ethyl-1-isobutylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, have been shown to interact with the P2X7 receptor, a protein involved in inflammatory responses and cell death . The interaction between this compound and the P2X7 receptor can lead to the modulation of inflammatory pathways and apoptosis.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to exhibit antiproliferative effects on cancer cells by modulating cell cycle progression and inducing apoptosis . Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives, including this compound, can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmitter degradation . This inhibition can lead to increased levels of neurotransmitters, thereby affecting neuronal signaling and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that piperidine derivatives can exhibit time-dependent effects on cell viability and function . The stability of this compound in various experimental conditions is crucial for its consistent biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, piperidine derivatives have been shown to have a dose-dependent impact on the central nervous system, with higher doses potentially causing neurotoxicity . Understanding the dosage effects is essential for determining the safe and effective use of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Piperidine derivatives are known to undergo metabolic transformations, such as hydroxylation and dealkylation, mediated by cytochrome P450 enzymes . These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Piperidine derivatives can cross cell membranes and accumulate in various tissues, affecting their localization and biological activity . The distribution of this compound is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Piperidine derivatives may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can determine its interaction with target biomolecules and subsequent biological effects.
Properties
IUPAC Name |
3-ethyl-1-(2-methylpropyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-4-10-8-12(7-9(2)3)6-5-11(10)13/h9-11,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMWCOQUVUOCJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.